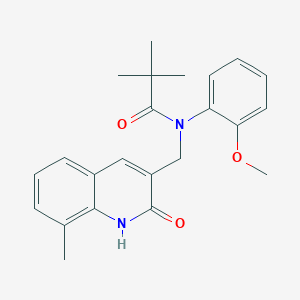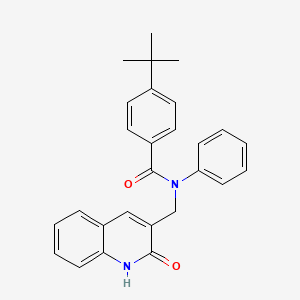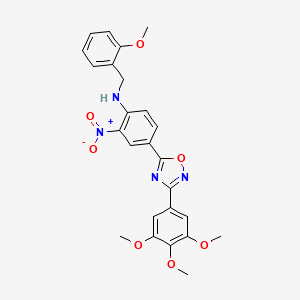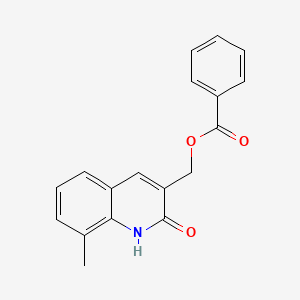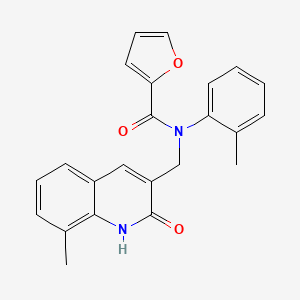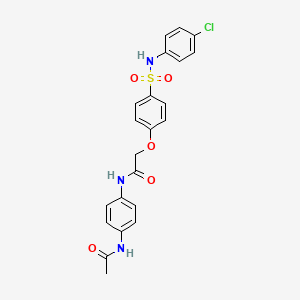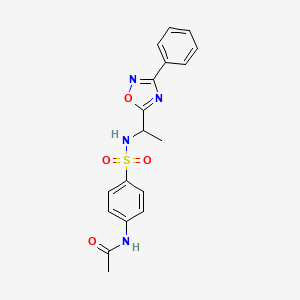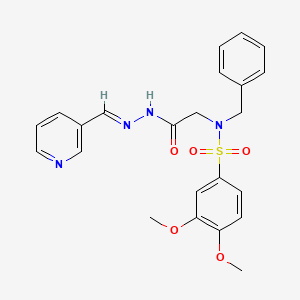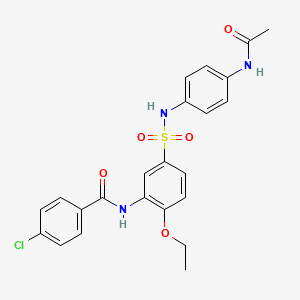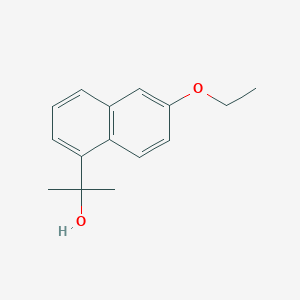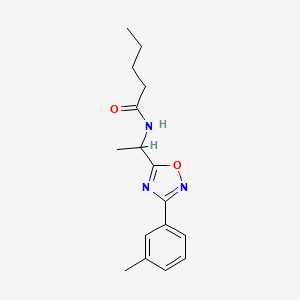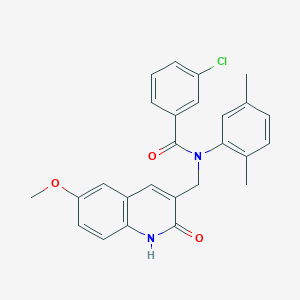
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, also known as TBOA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TBOA is a potent inhibitor of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain.
Wirkmechanismus
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide inhibits EAATs by binding to the substrate binding site of the transporter, thus preventing the reuptake of glutamate (Shimamoto et al., 2004). This leads to an increase in extracellular glutamate levels and prolonged activation of glutamate receptors, which can result in excitotoxicity and neuronal cell death (Choi, 1988).
Biochemical and Physiological Effects
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide increases extracellular glutamate levels and prolongs the duration of excitatory postsynaptic currents (EPSCs) in neurons (Shimamoto et al., 2004). In vivo studies have shown that 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can induce seizures and neurotoxicity in rodents (Shimamoto et al., 2004; Grewer et al., 2005). However, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has also been shown to have neuroprotective effects in certain models of ischemic stroke and traumatic brain injury (Aronowski et al., 2004; Sun et al., 2012).
Vorteile Und Einschränkungen Für Laborexperimente
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of EAATs, which allows for the manipulation of glutamate signaling in vitro and in vivo. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide is also relatively stable and easy to handle, making it a convenient tool for experiments. However, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has some limitations as well. It has been shown to have off-target effects on other transporters and receptors, which can complicate data interpretation (Grewer et al., 2008). Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can induce seizures and neurotoxicity in high doses, which can limit its use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide. One area of interest is the development of more selective EAAT inhibitors that do not have off-target effects. Another area of interest is the investigation of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide's neuroprotective effects in various models of neurodegenerative diseases. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can be used as a tool to study the role of glutamate signaling in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development. Overall, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has the potential to be a valuable tool for neuroscience research and has many exciting avenues for future investigation.
Conclusion
In conclusion, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, or 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, is a potent and selective inhibitor of EAATs that has gained significant attention in the scientific community due to its potential applications in research. 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects, and has several advantages and limitations as a research tool. There are many exciting future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide, and it has the potential to be a valuable tool for neuroscience research.
Synthesemethoden
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide can be synthesized by the reaction of 4-methoxy-N-methylbenzenesulfonamide with tert-butyl 5-(2-amino-2-oxoethyl)-1,2,4-oxadiazole-3-carboxylate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) (Rosenberg et al., 2004). The reaction yields 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide as a white crystalline solid with a melting point of 220-222°C.
Wissenschaftliche Forschungsanwendungen
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent and selective inhibitor of EAATs, which are responsible for the clearance of glutamate from the synaptic cleft. Glutamate is the primary excitatory neurotransmitter in the brain and is involved in various physiological processes such as learning and memory, synaptic plasticity, and neuronal development (Danbolt, 2001). Dysregulation of glutamate signaling has been implicated in various neurological and psychiatric disorders such as epilepsy, stroke, Alzheimer's disease, and schizophrenia (Fonnum, 1984; Olney et al., 1994; Coyle and Tsai, 2004).
Eigenschaften
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-14(2,3)13-16-12(17-21-13)10-8-9(22(18,19)15-4)6-7-11(10)20-5/h6-8,15H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJUSYRBSMPAIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)C2=C(C=CC(=C2)S(=O)(=O)NC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxy-N-methylbenzene-1-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

